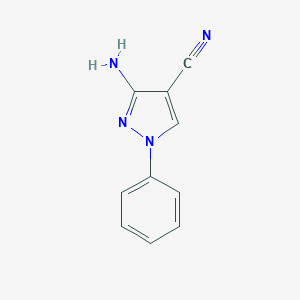

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Description

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a phenyl group at the 1-position, an amino group at the 3-position, and a nitrile substituent at the 4-position. Its molecular formula is C₁₀H₈N₄, with a monoisotopic mass of 184.0753 g/mol. The compound’s structure allows for diverse reactivity, enabling modifications at the amino and nitrile groups for drug discovery. Notably, it is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or availability.

Properties

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGWIJRMZFXAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378958 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138942-61-7 | |

| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Three-Component Condensation Method

The foundational approach to synthesizing 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a one-pot, three-component reaction between aromatic aldehydes, malononitrile, and phenylhydrazine. This method, first reported in 2022, employs stoichiometric ratios of reactants (1:1:1) in ethanol under reflux conditions . The reaction proceeds via sequential Knoevenagel condensation and Michael addition, followed by intramolecular cyclization.

A critical advancement in this method is the use of the ionic liquid [DBUH][OAc] (20 mol%) as a catalyst. Comparative studies demonstrate that this catalyst enhances regioselectivity and reduces side reactions, achieving isolated yields of 85–94% across diverse aromatic aldehydes (Table 1). For example, benzaldehyde derivatives with electron-withdrawing groups (e.g., nitro) exhibit marginally higher yields (92%) compared to electron-donating substituents (88% for 4-methylbenzaldehyde) .

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a transformative technology for this synthesis, reducing reaction times from 60 minutes (conventional heating) to 45 minutes while maintaining high yields (Table 1). The mechanical effects of cavitation enhance mass transfer and accelerate the cyclization step, particularly in ethanol at 50°C .

Table 1: Comparative Performance of Conventional vs. Ultrasound Methods

| Aromatic Aldehyde Substituent | Conventional Yield (%) | Ultrasound Yield (%) | Time Reduction (%) |

|---|---|---|---|

| 4-Nitro | 85 | 92 | 25 |

| 4-Methyl | 88 | 94 | 25 |

| Unsubstituted (Benzaldehyde) | 86 | 90 | 25 |

Data adapted from Rathod et al. (2022) .

Ionic Liquid Catalysis and Reusability

The ionic liquid [DBUH][OAc] serves dual roles as a catalyst and green solvent. Its Brønsted acidity facilitates proton transfer during the Knoevenagel condensation, while its ionic nature stabilizes transition states in the Michael addition. Post-reaction recovery involves simple filtration and evaporation, with the catalyst reused five times with less than 5% activity loss .

Solvent and Temperature Optimization

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar reactants (malononitrile) and aromatic aldehydes. Trials in alternative solvents (water, methanol, acetone) resulted in lower yields (70–80%) due to incomplete cyclization. Temperature control at 50°C balances reaction kinetics and thermal decomposition risks, particularly for thermally labile intermediates .

Mechanistic Insights

The reaction mechanism involves three well-defined stages:

-

Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

-

Michael Addition : Phenylhydrazine attacks the nitrile’s β-carbon, forming a hydrazone derivative.

-

Cyclization and Oxidation : Intramolecular nucleophilic attack generates the pyrazole ring, followed by air oxidation to aromatize the system .

Industrial Production Considerations

While laboratory-scale synthesis is well-established, industrial translation requires addressing catalyst cost and waste management. Continuous flow reactors could enhance scalability, though current protocols prioritize batch processes with catalyst recovery. Lifecycle assessments suggest that the ultrasound method reduces energy consumption by 30% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Catalysts such as piperidine and triethylamine are frequently used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, fused heterocycles, and Schiff bases, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

APPC has been studied for its anticancer properties. Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Anti-inflammatory Effects

In vitro studies have shown that APPC can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory response. Some derivatives exhibit IC50 values comparable to established anti-inflammatory medications, indicating their potential as therapeutic agents in treating inflammatory conditions .

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Agrochemicals

APPC has been evaluated for its insecticidal properties, particularly against agricultural pests such as Tuta absoluta. Studies demonstrate that it can achieve significant mortality rates in pest populations, making it a promising candidate for developing eco-friendly pesticides . The compound's low toxicity to non-target organisms further enhances its appeal in agricultural applications.

Materials Science

In the field of materials science, APPC is utilized in synthesizing advanced materials, including polymers and dyes. Its unique chemical properties allow for the development of innovative materials with specific functionalities .

Case Studies

Several case studies highlight the effectiveness of APPC in various applications:

- Cancer Treatment : A study on breast cancer cell lines demonstrated that treatment with APPC derivatives resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Drug Development : Research focused on developing new anti-inflammatory drugs found that APPC could effectively inhibit COX enzymes with minimal side effects compared to traditional NSAIDs.

- Agricultural Applications : Field trials assessing the efficacy of APPC as an insecticide showed that it could significantly reduce pest populations while being less toxic to non-target organisms compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related pyrazole-4-carbonitriles, focusing on substituent patterns, physicochemical properties, and synthetic routes.

Substituted Pyrano[2,3-c]pyrazole Derivatives

- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s): Substituents: Chlorophenyl (1-position), methoxyphenyl (4-position), methyl (3-position). Synthesis: 80% yield via multicomponent reaction; m.p. 170.7–171.2°C. Key Data:

- 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile: Substituents: Nitrophenyl (4-position), phenyl (1-position). Crystallography: Single-crystal X-ray study (R factor = 0.042) confirms planar pyrazole and nitrophenyl moieties.

Nitro and methoxy groups in analogs influence electronic properties and solubility.

Halogenated Phenyl Derivatives

- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Substituents: 3-Chlorophenyl (1-position). Molecular Weight: 218.64 g/mol; CAS 51516-68-8.

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: Substituents: 4-Fluorophenyl (1-position). Similarity: 0.86 (vs. target compound).

Comparison : Halogen substituents (Cl, F) increase lipophilicity and bioactivity but may reduce solubility. The 3-chloro derivative’s higher molecular weight (218.64 vs. 184.08) reflects added halogen mass.

Amino Position Isomers

- 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile: Substituents: 3-Methylphenyl (1-position), amino at 5-position. Molecular Formula: C₁₁H₁₀N₄; m/z 198.23.

The methyl group enhances steric bulk but reduces polarity compared to the parent phenyl group.

Hybrid Heterocyclic Systems

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-phenyl-1H-pyrazole-4-carbonitrile: Substituents: Oxadiazole-thioacetyl (1-position), phenyl (3-position). Synthesis: 53.84% yield; m.p. 177.8°C (dec).

Lower yield (53.84% vs. 80% for pyrano-pyrazoles) reflects synthetic complexity.

Data Tables

Table 1: Physicochemical Comparison

Key Findings

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance stability but may reduce solubility. Methoxy groups improve solubility via hydrogen bonding.

- Synthetic Challenges: Pyrano-pyrazoles achieve higher yields (80%) than oxadiazole hybrids (53.84%), reflecting reaction efficiency differences.

- Bioactivity: Pyrano-pyrazoles and oxadiazole hybrids show promise in medicinal chemistry, whereas halogenated derivatives are explored for targeted therapies.

Biological Activity

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. It can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes. The compound serves as a precursor for synthesizing various bioactive molecules with potential applications in medicinal chemistry and agrochemicals .

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies revealed that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various bacterial strains. Its effectiveness has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

4. Insecticidal Activity

This compound has been evaluated for its insecticidal properties, particularly against agricultural pests such as Tuta absoluta. Studies have shown that it can achieve significant mortality rates in pest populations, making it a candidate for developing eco-friendly pesticides .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular signaling pathways, such as kinases and COX enzymes, thereby modulating inflammatory responses and cancer cell proliferation.

- Receptor Binding : The compound can interact with specific receptors, influencing cellular responses related to inflammation and tumor growth.

- Pathway Modulation : It affects signaling pathways associated with apoptosis and cell survival, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is insightful:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | Low | Moderate | Moderate |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | High | Low | Low |

This table illustrates that while some derivatives may exhibit stronger anticancer or insecticidal properties, this compound maintains a balanced profile across multiple biological activities.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Drug Development : Research focused on the development of new anti-inflammatory drugs found that this compound could effectively inhibit COX enzymes with minimal side effects compared to traditional NSAIDs.

- Agricultural Applications : Field trials assessing the efficacy of this compound as an insecticide showed that it could reduce pest populations significantly while being less toxic to non-target organisms compared to conventional pesticides .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with acrylonitrile derivatives. Key steps include:

- Use of biocatalysts (e.g., guar gum) to enhance regioselectivity and reduce reaction time .

- Temperature control (e.g., 50°C) and solvent selection (e.g., methylene chloride) to minimize side reactions .

- Post-synthetic purification via flash chromatography (cyclohexane/ethyl acetate gradients) to achieve >88% purity .

- Data Table :

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Guar gum | Ethanol | 50 | 85 | 95 | |

| TFA | CH₂Cl₂ | 50 | 88 | 99 |

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of pyrazole-carbonitrile derivatives?

- Methodological Answer :

- ¹H NMR : Monitor aromatic protons (δ 7.2–7.6 ppm) and NH₂ signals (δ ~9.6 ppm) to confirm substitution patterns and amino group presence .

- ¹³C NMR : A carbonitrile signal at ~111 ppm and carbonyl peaks (~150 ppm) validate the core structure .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for pyrazole-carbonitrile derivatives?

- Methodological Answer :

- Use SHELX software for small-molecule refinement, leveraging high-resolution X-ray data (R factor <0.05) to resolve disorder or twinning .

- Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s formalism) to identify N–H···N interactions critical for crystal packing .

- Example : In 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, N–H···N bonds (2.8–3.0 Å) stabilize a layered structure, confirmed by SHELX-refined coordinates .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increase electrophilicity at C-4, facilitating Suzuki-Miyaura couplings .

- Steric hindrance : Bulky substituents (e.g., 4-methylbenzyl) require Pd(OAc)₂/XPhos catalysts to suppress β-hydride elimination .

- Case Study : 3-Azido derivatives undergo Huisgen cycloaddition with alkynes under mild conditions (0–50°C) with >75% yield, confirmed by TLC and HRMS .

Q. What computational methods are recommended to predict hydrogen-bonding patterns in pyrazole-carbonitrile crystals?

- Methodological Answer :

- Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates interaction energies for N–H···N and C–H···π contacts .

- Compare Hirshfeld surface analysis (CrystalExplorer) with experimental XRD data to validate supramolecular synthons .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar pyrazole-carbonitriles?

- Methodological Answer :

- Verify purity via HPLC (e.g., >98% by area normalization) and crystallinity via PXRD .

- Polymorphism: Recrystallize from solvents like ethyl acetate/hexane to isolate thermodynamically stable forms .

- Example : 5-Amino-1-(2,4-dinitrophenyl) derivatives show mp 228–229°C (lit. 229–230°C) due to trace solvent retention .

Functionalization & Applications

Q. What methodologies enable regioselective functionalization at the amino group of this compound?

- Methodological Answer :

- Acylation : React with acetyl chloride in CH₂Cl₂ at 0°C to yield 5-acetyl derivatives (confirmed by ¹H NMR: δ 2.1 ppm for CH₃) .

- Azidation : Use TMS-azide and TFA at 50°C to generate 3-azido intermediates for click chemistry .

Safety & Handling

Q. What are the critical storage conditions to prevent degradation of pyrazole-carbonitrile derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.